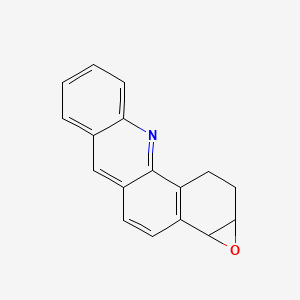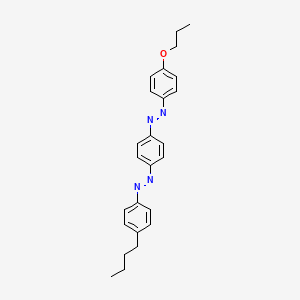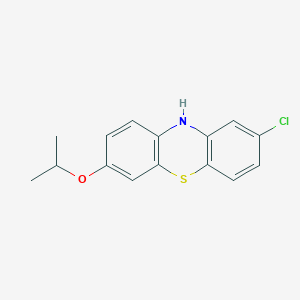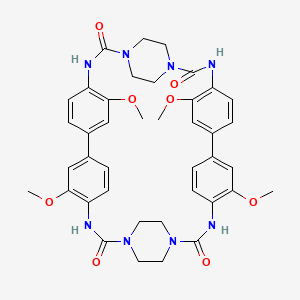
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple methoxy groups and azaheptacyclic rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as cyclization, methoxylation, and aza-bridging. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to its interaction with cellular signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,15,20,31-Tetramethoxy-6,8,11,13,22,24,27,29-octaazaheptacyclo(28.2.2.2(2,5).2(8,11).2(14,17).2(18,21).2(24,27))tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Tetramethoxyflavone: Known for its antioxidant properties.
Tetramethoxyphenanthrene: Studied for its cytotoxic activities.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research.
Propiedades
Número CAS |
6337-91-3 |
|---|---|
Fórmula molecular |
C40H44N8O8 |
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
4,15,20,31-tetramethoxy-6,8,11,13,22,24,27,29-octazaheptacyclo[28.2.2.22,5.28,11.214,17.218,21.224,27]tetratetraconta-1(32),2,4,14,16,18,20,30,33,37,39,43-dodecaene-7,12,23,28-tetrone |
InChI |
InChI=1S/C40H44N8O8/c1-53-33-21-25-5-9-29(33)41-37(49)45-13-15-46(16-14-45)39(51)43-31-11-7-27(23-35(31)55-3)28-8-12-32(36(24-28)56-4)44-40(52)48-19-17-47(18-20-48)38(50)42-30-10-6-26(25)22-34(30)54-2/h5-12,21-24H,13-20H2,1-4H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52) |
Clave InChI |
RXTAFWDTBCAGPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=C1)C3=CC(=C(C=C3)NC(=O)N4CCN(CC4)C(=O)NC5=C(C=C(C=C5)C6=CC(=C(C=C6)NC(=O)N7CCN(CC7)C(=O)N2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


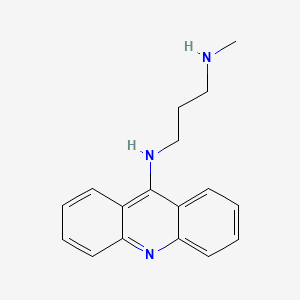
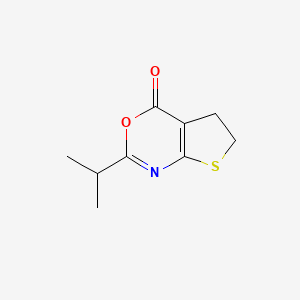
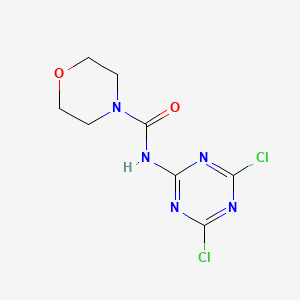
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
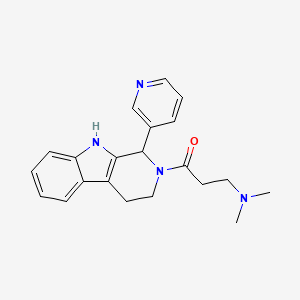
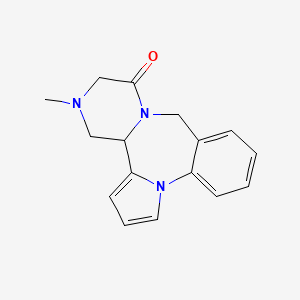
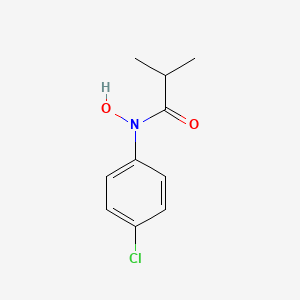
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
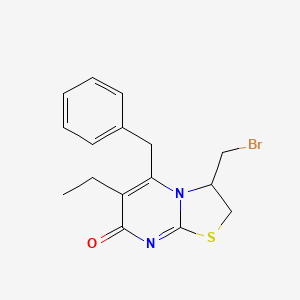
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
